N-Ethyl-ethanamine-15N Hydrobromide
Overview
Description
N-Ethyl-ethanamine-15N Hydrobromide is a stable isotope-labeled compound with the molecular formula C4H11^15N.HBr and a molecular weight of 155.04 g/mol . This compound is used extensively in scientific research due to its unique properties, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-ethanamine-15N Hydrobromide typically involves the reaction of ethylamine with hydrobromic acid in the presence of a nitrogen-15 isotope. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope into the ethylamine molecule. The general reaction can be represented as follows:
[ \text{C2H5NH2} + \text{HBr} \rightarrow \text{C2H5NH2.HBr} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Reactant Preparation: Ethylamine and hydrobromic acid are prepared in required quantities.
Reaction: The reactants are mixed in a reactor under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-ethanamine-15N Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Formation of ethylamide or ethyl nitrile.
Reduction: Formation of ethylamine.
Substitution: Formation of various substituted ethylamines.
Scientific Research Applications
N-Ethyl-ethanamine-15N Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the synthesis of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of N-Ethyl-ethanamine-15N Hydrobromide involves its incorporation into biological molecules, allowing researchers to trace and study metabolic pathways. The nitrogen-15 isotope acts as a marker, enabling the detection and quantification of the compound in complex biological systems. The molecular targets and pathways involved include nitrogen metabolism and amino acid synthesis.
Comparison with Similar Compounds
- Diethylamine-15N Hydrobromide
- N-Methyl-ethanamine-15N Hydrobromide
- N-Ethyl-2-ethanamine-15N Hydrobromide
Comparison: N-Ethyl-ethanamine-15N Hydrobromide is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in tracing and studying nitrogen metabolism. Compared to similar compounds, it offers higher specificity and sensitivity in NMR spectroscopy and metabolic studies.
Properties
IUPAC Name |
N-ethylethan(15N)amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGHKSFEUVOPF-LJJZSEGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[15NH]CC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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